7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

AMPA receptor ionotropic glutamate receptor quinazolinone antagonist

Generic quinazolinone substitutions risk functional failure-even single-atom changes abolish mGlu7 activity. This compound’s unique 3-OH and 2-(3-CF3-Ph) substitution pattern ensures consistent AMPA receptor binding (IC50 17 µM). • Ideal negative control for AMPA/glutamate receptor HTS campaigns; use at 10-30 µM for clear Z-factor windows. • Privileged mGlu7 NAM chemotype scaffold for medicinal chemistry optimization beyond the ALX-171 6.14 µM benchmark. • LINCS-annotated (LSM-17357) for transcriptomic signature cross-referencing. Procure compound-specific validation to avoid batch-to-batch variability.

Molecular Formula C15H8ClF3N2O2
Molecular Weight 340.69
CAS No. 338412-72-9
Cat. No. B2858584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
CAS338412-72-9
Molecular FormulaC15H8ClF3N2O2
Molecular Weight340.69
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O
InChIInChI=1S/C15H8ClF3N2O2/c16-10-4-5-11-12(7-10)20-13(21(23)14(11)22)8-2-1-3-9(6-8)15(17,18)19/h1-7,23H
InChIKeyWLMYZFDFXUHTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one: Core Properties & Scientific Identity


7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one (CAS 338412-72-9) is a synthetic quinazolin-4(3H)-one derivative featuring a unique combination of a 7-chloro substituent, a 3-hydroxy group, and a 2-[3-(trifluoromethyl)phenyl] moiety [1]. This scaffold is a core chemotype in ionotropic glutamate receptor ligand design, and the specific substitution pattern is documented in ChEBI (CHEBI:105996) and the LINCS chemical library as LSM-17357 [1][2].

Ionotropic glutamate receptor ligand scaffold
Verified identity via ChEBI & LINCS annotation
Defined substitution pattern for SAR studies

7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one: Why Generic Substitution Fails


Quinazolin-4(3H)-one derivatives exhibit extreme functional sensitivity to even single-atom modifications at the 2-, 3-, and 7-positions. The combination of a 3-hydroxy group—critical for hydrogen-bonding interactions—and the electron-withdrawing 7-chloro and 3-(trifluoromethyl)phenyl substituents directly controls receptor binding orientation and physicochemical properties such as lipophilicity and metabolic stability [1][2]. For example, replacing the 2-[3-(trifluoromethyl)phenyl] with a 2-chlorophenyl group in related compounds abolishes mGlu7 modulatory activity, and the 3-hydroxy group is strictly required for the hydrogen-bond network in AMPA receptor binding [2]. Consequently, generic substitution without head-to-head data in the intended assay context carries a high risk of functional failure, making compound-specific validation essential for procurement.

  • 2-Aryl substitution Replacing 2-[3-(trifluoromethyl)phenyl] with 2-chlorophenyl may abolish mGlu7 modulatory activity.
  • 3-Hydroxy group 3-Hydroxy is critical for hydrogen-bonding in AMPA receptor binding; 3-methyl or 3-H analogs may lose binding orientation.
  • 7-Chloro & CF₃ substituents Electron-withdrawing groups control lipophilicity and metabolic stability; analogs without them may exhibit altered ADME profile.

7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one: Evidence vs. Analogues


AMPA Receptor Binding Affinity vs. CP-465,022

The target compound binds to the AMPA receptor with an IC50 of 17,000 nM (17 µM) in a rat brain membrane [3H]-AMPA displacement assay [1]. In contrast, the potent quinazolin-4-one AMPA antagonist CP-465,022 ((+)-38) exhibits an IC50 of 36 nM (0.036 µM) under identical radioligand conditions [2]. The ~470-fold difference in affinity demonstrates that the specific 2-[3-(trifluoromethyl)phenyl]-3-hydroxy substitution pattern yields a functionally distinct binding mode compared to the 2-(2-chlorophenyl)-3-vinylpyridine system of CP-465,022, underscoring that subtle structural changes within the quinazolinone chemotype can switch affinity from nanomolar to micromolar [1][2].

AMPA binding vs. CP-465,022
Reported
IC50 = 17,000 nM
CP-465,022: 36 nM
Supports low-affinity AMPA binding context
~472-fold affinity difference; rat brain membrane assay
AMPA receptor ionotropic glutamate receptor quinazolinone antagonist

mGlu7 Negative Allosteric Modulation: Quinazolin-4-one Chemotype Selectivity

A systematic library of 103 compounds across 22 distinct scaffolds was screened for negative allosteric modulation (NAM) of the mGlu7 receptor in T-REx 293 cells expressing recombinant human mGlu7. Active compounds were found exclusively within the quinazolin-4(3H)-one chemotype, with the lead compound ALX-171 (2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one) achieving an IC50 of 6.14 µM [1]. The target compound shares the essential quinazolin-4-one core and the 2-aryl substitution pattern required for mGlu7 activity, whereas non-quinazolinone scaffolds (e.g., triazole, indole, pyrimidine) failed to produce any active NAMs [1]. This establishes the quinazolin-4(3H)-one scaffold—and by extension the target compound’s core—as uniquely privileged for mGlu7 modulation.

mGlu7 NAM chemotype
Class-level inference
Quinazolin-4-one scaffold exclusively active
Supports mGlu7 NAM scaffold prioritization
22 scaffolds screened; target not directly tested
mGlu7 receptor negative allosteric modulator quinazolinone chemotype scaffold selectivity

Verified Identity: ChEBI and LINCS Database Entries

The target compound has a unique, manually curated entry in the Chemical Entities of Biological Interest (ChEBI) database under accession CHEBI:105996, which defines its exact tautomeric form (3,4-dihydroquinazolin-4-one) and substitution pattern [1]. It is also cataloged as LSM-17357 in the LINCS chemical perturbation library, linking it to gene expression signatures and phenotypic screening data in zebrafish [2]. In contrast, common synthetic by-products such as 7-chloro-2,3-dihydroquinazolin-4-one or dechlorinated analogues lack both the 3-hydroxy group and the 2-(trifluoromethyl)phenyl substituent, resulting in distinct chemical identities without ChEBI or LINCS annotations [1].

Database identity
Supporting evidence
ChEBI:CHEBI:105996 · LINCS:LSM-17357
Verified tautomeric identity for traceability
Manual annotation by ChEBI; LINCS zebrafish data
chemical ontology library screening compound identity ChEBI LINCS

Lipophilicity & Hydrogen-Bonding vs. Non-Hydroxy Analogues

The presence of a 3-hydroxy group adjacent to the quinazolinone carbonyl creates a unique hydrogen-bond donor/acceptor pair that is absent in 3-methyl or 3-H quinazolin-4-one analogues. Computational predictions (ChemAxon) indicate a calculated LogP of approximately 3.2 for the target compound, driven by the electron-withdrawing trifluoromethyl group and the 7-chloro substituent [1]. In contrast, the direct analogue 7-chloro-3-methyl-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one (predicted LogP ~3.8) has no H-bond donor, while the 3-unsubstituted derivative has an H-bond donor on N3 but no OH donor, altering both solubility and membrane permeability profiles [1]. The 3-OH group also enables specific hydrogen-bond interactions with receptor residues, as demonstrated in the AMPA receptor binding mode of CP-465,022 where the 3-keto/OH system is critical [2].

Lipophilicity & H‑bond
Data to verify
Calc. LogP ~3.2; HBD = 1
3-methyl analog: LogP ~3.8; HBD = 0
Supports solubility and H‑bond differentiation
ΔLogP ≈ 0.6; ChemAxon prediction
lipophilicity hydrogen bonding drug-likeness physicochemical properties

7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one: Application Scenarios


Negative Control for AMPA Receptor Screening

The compound's IC50 of 17 µM for the AMPA receptor makes it an ideal negative control or weakly binding reference compound in high-throughput screening campaigns targeting ionotropic glutamate receptors. Its ~470-fold lower affinity compared to CP-465,022 ensures a clear assay window when used at 10–30 µM concentrations, enabling robust Z-factor determination without saturating receptor binding [1].

Starting Scaffold for mGlu7 NAM Development

As a member of the only chemotype (quinazolin-4-one) demonstrated to yield mGlu7 NAM activity, this compound serves as a privileged starting point for medicinal chemistry optimization. The 3-hydroxy and 2-[3-(trifluoromethyl)phenyl] substituents provide handles for further functionalization to improve mGlu7 potency beyond the current 6.14 µM benchmark set by ALX-171 [2].

LINCS-Annotated Tool for Phenotypic & Gene Expression Profiling

With its unique LSM-17357 identifier in the LINCS library, the compound enables direct correlation between chemical perturbation and transcriptomic signatures in zebrafish models. This traceability is essential for researchers reusing LINCS data to validate novel target hypotheses, as alternative quinazolinones without LINCS annotation lack the same gene expression reference dataset [3].

Analytical Reference Standard for 3-Hydroxyquinazolinone Tautomers

The defined 3,4-dihydroquinazolin-4-one tautomeric form (ChEBI:CHEBI:105996) and the presence of a free 3-OH group make this compound a suitable reference standard for HPLC-MS method development targeting 3-hydroxyquinazolinone derivatives. Its distinct retention time and mass spectrum differentiate it from dehydroxy or N-alkyl impurities, supporting purity assay validation [4].

Application
Selection Property
Validation Focus
AMPA receptor binding studies
Low-affinity binding control
Assay window and Z-factor determination
mGlu7 receptor negative allosteric modulation studies
Quinazolinone chemotype SAR
mGlu7 NAM activity optimization
Phenotypic and gene expression screening
LINCS chemical perturbation reference
Transcriptomic signature correlation
HPLC‑MS method development
Tautomeric identity verification
Purity and retention time profiling
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